molecular formula C13H16ClNO5S B7450067 3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid

3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid

Cat. No.: B7450067
M. Wt: 333.79 g/mol
InChI Key: LLXBUIYUOWNZIA-UHFFFAOYSA-N
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Description

3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C13H16ClNO4S. This compound is characterized by the presence of a chloro group, an ethoxycyclobutyl group, and a sulfamoyl group attached to a benzoic acid core. It is a white to off-white crystalline powder and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Ethoxycyclobutyl Intermediate: The ethoxycyclobutyl group is synthesized through a cyclization reaction involving ethyl bromide and a suitable cyclobutane precursor under basic conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonation reaction using chlorosulfonic acid, followed by amination with ammonia or an amine derivative.

    Coupling with Benzoic Acid: The final step involves coupling the ethoxycyclobutyl and sulfamoyl intermediates with a chlorobenzoic acid derivative under acidic or basic conditions, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the sulfamoyl group to an amine or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to a variety of substituted benzoic acid derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Sulfonic acids, oxidized benzoic acid derivatives

    Reduction: Amines, reduced benzoic acid derivatives

    Substitution: Substituted benzoic acid derivatives

Scientific Research Applications

3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfamoyl group can form hydrogen bonds with biological macromolecules, while the chloro and ethoxycyclobutyl groups contribute to its overall hydrophobicity and molecular recognition. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-sulfamoylbenzoic acid: Similar structure but lacks the ethoxycyclobutyl group.

    3-(Aminosulfonyl)-4-chlorobenzoic acid: Similar structure with an aminosulfonyl group instead of the sulfamoyl group.

    4-Chloro-3-sulfaminebenzoic acid: Similar structure with a sulfamine group.

Uniqueness

3-Chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid is unique due to the presence of the ethoxycyclobutyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s hydrophobicity and molecular recognition, making it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Properties

IUPAC Name

3-chloro-4-[(3-ethoxycyclobutyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO5S/c1-2-20-10-6-9(7-10)15-21(18,19)12-4-3-8(13(16)17)5-11(12)14/h3-5,9-10,15H,2,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXBUIYUOWNZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)NS(=O)(=O)C2=C(C=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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